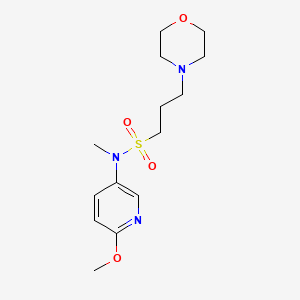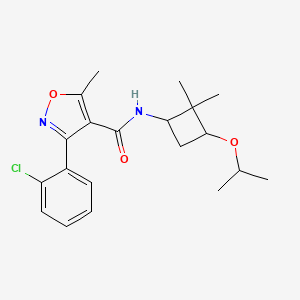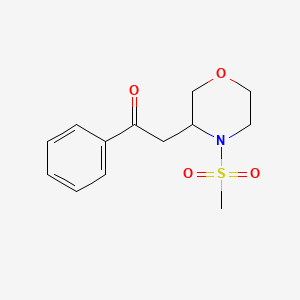![molecular formula C12H17NO4S B6969596 2-[[4-(Methanesulfonamido)phenyl]methyl]butanoic acid](/img/structure/B6969596.png)
2-[[4-(Methanesulfonamido)phenyl]methyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(Methanesulfonamido)phenyl]methyl]butanoic acid is an organic compound that features a butanoic acid backbone with a methanesulfonamido group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Methanesulfonamido)phenyl]methyl]butanoic acid typically involves the following steps:
Formation of the Methanesulfonamido Group: This can be achieved by reacting methanesulfonyl chloride with aniline to form methanesulfonanilide.
Attachment to the Phenyl Ring: The methanesulfonanilide is then subjected to a Friedel-Crafts alkylation reaction with butanoic acid derivatives to attach the butanoic acid moiety to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonamido group.
Reduction: Reduction reactions can target the carbonyl group of the butanoic acid moiety.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-[[4-(Methanesulfonamido)phenyl]methyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[[4-(Methanesulfonamido)phenyl]methyl]butanoic acid involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with proteins, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methanesulfonamido group and have similar biological activities.
Sulfonimidates: These compounds also contain sulfur and nitrogen atoms and are used in similar applications.
Uniqueness
2-[[4-(Methanesulfonamido)phenyl]methyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[[4-(methanesulfonamido)phenyl]methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-10(12(14)15)8-9-4-6-11(7-5-9)13-18(2,16)17/h4-7,10,13H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGXACXJFZPKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)NS(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(5-Chloropyridin-2-yl)oxyethylamino]cyclohexane-1-carbonitrile](/img/structure/B6969515.png)
![N-[4-[2-(3-methoxy-4-methylphenyl)ethylamino]cyclohexyl]acetamide](/img/structure/B6969520.png)
![N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide](/img/structure/B6969531.png)
![3-[[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]amino]cyclohexane-1-carbonitrile](/img/structure/B6969535.png)
![N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide](/img/structure/B6969544.png)


![2-[3-(Cycloheptylmethyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]acetamide](/img/structure/B6969591.png)
![1-[(2-Thiophen-3-ylmorpholin-4-yl)sulfonylmethyl]cyclopropane-1-carbonitrile](/img/structure/B6969599.png)

![5-Cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B6969609.png)
![8-[(2-cyclopropylphenyl)methylamino]-3,4-dihydro-2H-chromen-4-ol](/img/structure/B6969614.png)
![[5-(methoxymethyl)-1,2-oxazol-3-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B6969617.png)
![1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B6969619.png)
